N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC14788730
Molecular Formula: C17H18ClN5O2
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18ClN5O2 |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C17H18ClN5O2/c18-14-7-8-15(22-21-14)23-9-1-2-12(10-23)17(25)20-13-5-3-11(4-6-13)16(19)24/h3-8,12H,1-2,9-10H2,(H2,19,24)(H,20,25) |
| Standard InChI Key | UICSUXWWHGAWRM-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)C(=O)N |
Introduction
N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidine carboxamides. It features a complex molecular structure, incorporating a chlorinated pyridazine ring, a carbamoylphenyl group, and a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide typically involves several key steps, including:
-
Formation of the Piperidine Core: This may involve the reaction of a piperidine derivative with a chloroacetyl chloride or similar reagents.
-
Introduction of the 6-Chloropyridazin-3-yl Group: This could involve a nucleophilic substitution reaction.
-
Attachment of the 4-Carbamoylphenyl Group: This might involve an amide coupling reaction.
Common reagents used in these reactions include:
-
Potassium permanganate for oxidation
-
Lithium aluminum hydride for reduction
-
Halogenated compounds for substitution reactions
Optimization of reaction conditions (temperature, solvent, reaction time) is crucial to maximize yield and purity.
Biological Activity and Potential Applications
While specific biological activity data for N-(4-carbamoylphenyl)-1-(6-chloropyridazin-3-yl)piperidine-3-carboxamide are not detailed in the search results, compounds with similar structures often exhibit potential therapeutic effects. These may include:
-
Antimicrobial Activity: Similar compounds have shown activity against bacterial and fungal pathogens.
-
Anticancer Activity: Some related compounds have demonstrated anticancer properties.
-
Neurological Effects: Piperidine derivatives can interact with various neurological targets.
Further research, including in vitro and in vivo studies, is necessary to fully explore these potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume